molecular formula C16H13Cl2N3O2 B10815904 N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide

N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10815904
M. Wt: 350.2 g/mol
InChI Key: NNTVITOGWCJGPJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-639284 involves several steps, starting with the preparation of the quinoxaline ring The reaction typically involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline coreThe final step includes the acylation of the quinoxaline ring to form the desired 1(2H)-Quinoxalineacetamide derivative .

Chemical Reactions Analysis

WAY-639284 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.

    Acylation: The compound can undergo acylation reactions to form various acetamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-639284 has several scientific research applications:

Mechanism of Action

The mechanism of action of WAY-639284 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of abnormal cell growth. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that regulate cell cycle progression and apoptosis .

Comparison with Similar Compounds

WAY-639284 can be compared with other quinoxaline derivatives, such as:

    WAY-600: Another quinoxaline derivative with similar biological activities.

    WAY-316606: Known for its potential in treating bone-related diseases.

    WAY-100635: A selective serotonin receptor antagonist.

Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-10-4-3-6-12(16(10)18)20-15(23)9-21-8-14(22)19-11-5-1-2-7-13(11)21/h1-7H,8-9H2,(H,19,22)(H,20,23)

InChI Key

NNTVITOGWCJGPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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